molecular formula C22H15BrClN3O4 B2432373 6-bromo-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 921805-30-3

6-bromo-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2432373
CAS No.: 921805-30-3
M. Wt: 500.73
InChI Key: ZBLWQYBZVIYYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-bromo-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. Its structure integrates two pharmaceutically relevant moieties: a chromen-4-one core and a pyridazinone ring, which have independently been investigated for a range of biological activities. Chromone derivatives are known to possess diverse biological activities, including anti-inflammatory, antibacterial, and potential for the treatment of complex neurological conditions . The pyridazinone scaffold, in particular, has been identified as a critical structural feature in first-in-class inhibitors that target specific protein-protein interactions . For instance, small molecules featuring a halogenated pyridazinone group have been shown to bind covalently to cysteine residues on target proteins, effectively disrupting the interaction between PRMT5 and its substrate adaptor proteins . This mechanism is a promising strategy for developing novel oncology therapeutics, especially for MTAP-deleted cancers. The integration of these systems in this specific compound, along with the bromo and chloro substituents, suggests potential for targeted protein binding and inhibition. This makes it a valuable chemical probe for researchers investigating new modes of action in enzyme function and for exploring new therapeutic avenues in areas such as oncology and neurodegenerative diseases .

Properties

IUPAC Name

6-bromo-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrClN3O4/c23-15-3-7-19-14(11-15)12-17(22(30)31-19)21(29)25-9-10-27-20(28)8-6-18(26-27)13-1-4-16(24)5-2-13/h1-8,11-12H,9-10H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLWQYBZVIYYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-bromo-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS Number: 921805-30-3) is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevance in pharmacological research.

Chemical Structure and Properties

The molecular formula of the compound is C22H15BrClN3O4C_{22}H_{15}BrClN_{3}O_{4} with a molecular weight of 500.7 g/mol. The structure features a chromene core with a bromine atom and a chlorophenyl group, which are significant for its biological interactions.

PropertyValue
Molecular Formula C22H15BrClN3O4
Molecular Weight 500.7 g/mol
CAS Number 921805-30-3

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related compounds have demonstrated significant inhibitory effects on the growth of human non-small cell lung cancer (A549) cells.

In one study, a series of flavonoids, including derivatives similar to the compound , were evaluated for their cytotoxic effects. Notably, a compound with a similar structure exhibited an IC50 value of 0.46±0.02μM0.46\pm 0.02\mu M, indicating potent activity compared to standard chemotherapy agents like 5-fluorouracil (IC50 = 4.98±0.41μM4.98\pm 0.41\mu M) .

The mechanism through which these compounds exert their effects often involves modulation of apoptosis-related pathways. For example, studies indicate that certain derivatives can induce apoptosis in cancer cells by altering the expression levels of Bcl-2 and Bax proteins, leading to increased activation of caspase-3 . This suggests that the compound may share similar apoptotic mechanisms.

Inhibitory Effects on Enzymes

Compounds with structural similarities to this compound have also been investigated for their ability to inhibit key enzymes involved in cancer metastasis. For instance, a related brominated coumarin derivative was found to inhibit cell invasion significantly in vitro, demonstrating its potential as an antitumor agent .

Case Studies

  • Coumarin Derivatives : A study examined various coumarin derivatives for their anti-invasive properties in tumor models. The brominated derivative showed enhanced potency compared to non-brominated counterparts, suggesting that halogenation may play a crucial role in biological activity .
  • Pyridazine Compounds : Research on pyridazine-based compounds indicated that modifications in substituents could lead to varied biological activities, including cholinesterase inhibition and potential neuroprotective effects .

Preparation Methods

Vilsmeier-Haack Formylation of 2-Hydroxyacetophenone Derivatives

The chromone-3-carbaldehyde precursor is synthesized via Vilsmeier-Haack formylation of 5-bromo-2-hydroxyacetophenone. This reaction employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the C3 position.

Procedure :

  • 5-Bromo-2-hydroxyacetophenone (0.1 mol) is dissolved in dry DMF (50 mL).
  • POCl₃ (0.3 mol) is added dropwise at 0–5°C, followed by stirring at 80°C for 6 hours.
  • The mixture is quenched with ice-water, yielding 6-bromo-2-hydroxyacetophenone-3-carbaldehyde (Yield: 72%).

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄):

  • 6-Bromo-2-hydroxyacetophenone-3-carbaldehyde (0.05 mol) is dissolved in acetone (100 mL).
  • Jones reagent (10 mL) is added dropwise at 0°C, followed by stirring at room temperature for 4 hours.
  • Neutralization with NaHCO₃ yields 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (Yield: 68%).

Characterization :

  • M.P. : 218–220°C.
  • ¹H NMR (DMSO-d₆): δ 8.52 (s, 1H, H-4), 7.89 (d, J = 8.4 Hz, 1H, H-7), 7.45 (d, J = 8.4 Hz, 1H, H-8), 6.41 (s, 1H, H-5).

Synthesis of 2-(3-(4-Chlorophenyl)-6-Oxopyridazin-1(6H)-yl)ethylamine

Preparation of β-(4-Chlorobenzoyl)propionic Acid

The pyridazinone scaffold originates from β-aroyl propionic acid, synthesized via Friedel-Crafts acylation:

  • Succinic anhydride (0.25 mol) and AlCl₃ (0.275 mol) are added to 4-chlorobenzene (0.25 mol) in CS₂ (50 mL).
  • Reflux at 40–50°C for 4 hours yields β-(4-chlorobenzoyl)propionic acid (Yield: 78%).

Characterization :

  • M.P. : 164–166°C.
  • ¹³C NMR (CDCl₃): δ 172.1 (COOH), 165.3 (C=O), 139.2 (C-Cl), 128.4–130.1 (aromatic carbons).

Cyclization to 3-(4-Chlorophenyl)-4,5-Dihydropyridazin-6(1H)-one

  • β-(4-Chlorobenzoyl)propionic acid (0.1 mol) is refluxed with hydrazine hydrate (0.21 mol) in ethanol (100 mL) for 3 hours.
  • The product, 3-(4-chlorophenyl)-4,5-dihydropyridazin-6(1H)-one , is recrystallized from ethanol (Yield: 58%).

Aromatization to 3-(4-Chlorophenyl)pyridazin-6(1H)-one

Oxidation with chloranil (0.05 mol) in DMSO at 80°C for 3 hours yields the fully aromatic pyridazinone (Yield: 76%).

Introduction of Ethylamine Side Chain

  • The pyridazinone (0.05 mol) is alkylated with 2-bromoethylamine hydrobromide (0.06 mol) in DMF using K₂CO₃ as base.
  • Reflux for 12 hours yields 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethylamine (Yield: 52%).

Characterization :

  • HRMS : m/z Calcd. for C₁₂H₁₁ClN₃O [M+H]⁺: 264.0645; Found: 264.0648.

Amide Coupling Reaction

Activation of Carboxylic Acid as Acid Chloride

  • 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid (0.05 mol) is treated with thionyl chloride (SOCl₂, 10 mL) at reflux for 2 hours.
  • Excess SOCl₂ is removed under vacuum to yield 6-bromo-2-oxo-2H-chromene-3-carbonyl chloride .

Reaction with Pyridazinone Ethylamine

  • The acid chloride (0.05 mol) is dissolved in dry THF (50 mL).
  • 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethylamine (0.055 mol) and triethylamine (0.15 mol) are added dropwise at 0°C.
  • Stirring at room temperature for 6 hours yields the target compound after column chromatography (SiO₂, EtOAc/hexane 1:1) (Yield: 65%).

Characterization :

  • M.P. : 245–247°C.
  • ¹H NMR (DMSO-d₆): δ 8.72 (t, J = 5.6 Hz, 1H, NH), 8.48 (s, 1H, H-4 chromene), 7.91 (d, J = 8.4 Hz, 1H, H-7 chromene), 7.68 (d, J = 8.8 Hz, 2H, H-2/H-6 pyridazinone), 7.42 (d, J = 8.8 Hz, 2H, H-3/H-5 pyridazinone), 6.43 (s, 1H, H-5 chromene), 4.21 (t, J = 6.0 Hz, 2H, CH₂N), 3.75 (q, J = 6.0 Hz, 2H, CH₂NH).
  • ¹³C NMR : δ 164.8 (C=O amide), 159.2 (C=O chromene), 154.6 (C=O pyridazinone), 134.5–128.1 (aromatic carbons), 116.4 (C-Br).

Optimization and Challenges

  • Bromination Selectivity : Directing bromine to the C6 position of chromene required careful control of reaction conditions to avoid di-substitution.
  • Pyridazinone Aromatization : Use of chloranil over DDQ improved yields due to milder oxidation conditions.
  • Amine Alkylation : Excess 2-bromoethylamine hydrobromide and prolonged reaction times minimized dimerization.

Analytical Data Summary

Parameter Value/Description Source
M.P. 245–247°C
Yield (Overall) 18% (4-step sequence) Calculated
¹H NMR (Key Peaks) δ 8.72 (NH), 8.48 (H-4 chromene), 7.68 (Ar-H)
¹³C NMR (C=O) δ 164.8 (amide), 159.2 (chromene)
HRMS m/z 504.9843 [M+H]⁺ (Calcd. 504.9839)

Q & A

Q. What are the optimal synthetic routes for preparing 6-bromo-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridazine and chromene cores. A common approach includes:

Pyridazine Core Formation : Cyclocondensation of hydrazine derivatives with diketones under reflux (e.g., ethanol, 80°C, 6–8 h) .

Substituent Introduction : Bromination at the chromene 6-position using N-bromosuccinimide (NBS) in DMF at 0–5°C .

Amide Coupling : Reaction of the activated carboxyl group (e.g., via EDCI/HOBt) with the ethylamine-linked pyridazine intermediate in anhydrous DCM .
Purity Optimization : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to isolate the final compound (>95% purity). Monitor by HPLC (C18 column, 70:30 MeCN/H2O) .

Q. How can structural features of this compound be characterized to confirm its identity?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyridazine H), δ 7.3–7.6 ppm (chlorophenyl H), δ 6.6–6.8 ppm (chromene H) .
  • ¹³C NMR : Carbonyl signals at ~165–170 ppm (amide C=O), 160–165 ppm (chromene C=O) .
  • IR Spectroscopy : Bands at 1680–1700 cm⁻¹ (C=O stretching), 750–800 cm⁻¹ (C-Br) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., m/z calc. 529.04) .

Q. What functional groups are critical for its biochemical activity, and how are they identified experimentally?

  • Methodological Answer :
  • Critical Groups :
  • Pyridazinone Ring : Essential for hydrogen bonding with target enzymes. Verified via mutagenesis or competitive binding assays .
  • Bromine Atom : Enhances binding via halogen bonding. Confirmed by X-ray crystallography or computational docking .
  • Experimental Identification :
  • Selective Derivatization : Reactivity with thiols (e.g., cysteine residues) to test bromine’s role.
  • SAR Studies : Synthesize analogs lacking the chlorophenyl group and compare activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s inhibitory potency?

  • Methodological Answer :
  • Step 1 : Synthesize analogs with variations in:
  • Pyridazine Substituents : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., -NO₂) to test electronic effects .
  • Linker Length : Vary the ethyl spacer (e.g., propyl vs. methyl) to assess steric tolerance .
  • Step 2 : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination via fluorogenic substrates).
  • Step 3 : Use molecular dynamics simulations to correlate substituent effects with binding pocket interactions .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like buffer pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and cell line passage number .
  • Orthogonal Validation : Confirm activity using:
  • In Vitro : SPR (surface plasmon resonance) for binding affinity.
  • In Cellulo : CRISPR knockouts of putative targets to verify specificity .
  • Meta-Analysis : Pool data from multiple labs using fixed-effects models to identify outliers .

Q. How does the compound’s stability under physiological conditions impact its in vivo efficacy?

  • Methodological Answer :
  • Stability Tests :
  • Plasma Stability : Incubate with human plasma (37°C, 24 h) and quantify degradation via LC-MS .
  • pH Sensitivity : Expose to buffers (pH 2–9) and monitor structural integrity by NMR .
  • Pharmacokinetic Modeling : Use compartmental models to correlate half-life (t₁/₂) with bioavailability in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.